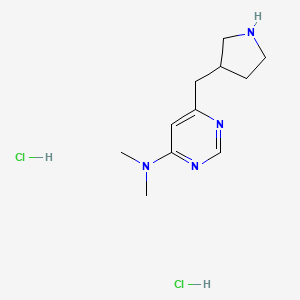

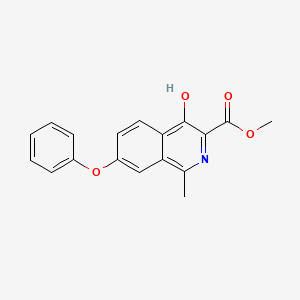

![molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8](/img/structure/B1443612.png)

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Vue d'ensemble

Description

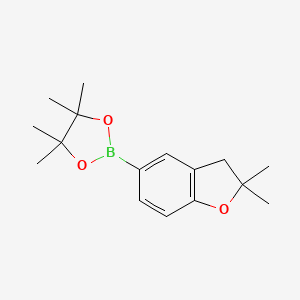

“2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the empirical formula C6H3ClN2S . It is a solid substance .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in literature . One method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-d]pyrimidine core with a chlorine atom attached at the 2-position and a carbonitrile group attached at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Applications De Recherche Scientifique

Synthesis and Characterization

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile serves as a precursor or intermediate in the synthesis of a wide array of thieno[2,3-d]pyrimidines. Researchers have developed various synthetic strategies and modifications to enhance the efficiency and yield of these compounds. For instance, Al-Taisan et al. (2010) described the synthesis of several 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, employing thermal and microwave irradiation techniques for structural elucidation (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010). Moreover, synthetic approaches for creating novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole have been reported, showcasing advancements in microwave-assisted procedures that offer mild reaction conditions and good yields (Song, Duan, Shao, & Dong, 2012).

Biological Activities

Research on thieno[2,3-d]pyrimidine derivatives has highlighted their potential in various biological applications, particularly as antimicrobial and anticancer agents. Studies have demonstrated that derivatives synthesized from this compound exhibit significant inhibitory activities against a range of bacteria and cancer cell lines. For instance, Kanawade et al. (2013) explored the antimicrobial activity of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, revealing promising antibacterial and antifungal properties (Kanawade, Toche, & Rajani, 2013). Additionally, the synthesis and pharmacological evaluation of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have shown potential as anticancer agents, further emphasizing the significance of these compounds in medical research (Min, 2012).

Spectroscopic and Structural Studies

Quantum chemical and experimental spectroscopic studies have been conducted to understand the structural and spectral characteristics of chloropyrimidine derivatives, including this compound. Gupta et al. (2006) provided detailed insights into the optimized geometries, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces, aiding in the comprehension of their structural properties (Gupta, Sharma, Virdi, & Ram, 2006).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the compound should be stored in a dry, ventilated place away from fire sources and oxidants .

Propriétés

IUPAC Name |

2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVHCZYQBHHSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(N=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)

![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

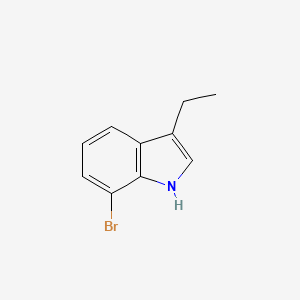

![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)

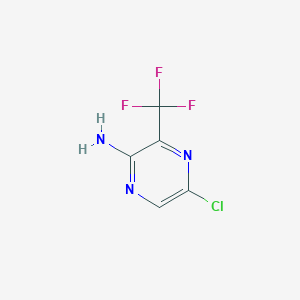

![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)

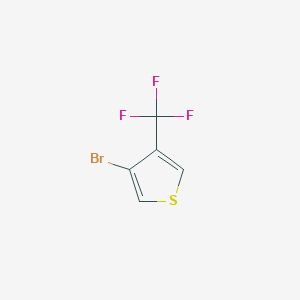

![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)